

The Chemical Properties and Applications of DAOS Sodium Salt: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, commonly known as **DAOS** sodium salt, is a highly water-soluble aniline derivative. It serves as a crucial chromogenic substrate in various biochemical and diagnostic assays. Its primary application lies in the Trinder reaction, where it is used for the colorimetric determination of hydrogen peroxide (H₂O₂) produced in enzyme-catalyzed reactions. This technical guide provides an indepth overview of the chemical properties of **DAOS** sodium salt, detailed experimental protocols for its use, and visualizations of the underlying biochemical pathways and workflows.

Core Chemical Properties

DAOS sodium salt is a white crystalline powder.[1] While its high water solubility is a key characteristic, precise quantitative solubility data is not readily available in published literature. [2][3] Similarly, a specific melting point has not been definitively reported.

General Properties



Property	Value	Reference
Synonyms	N-Ethyl-N-(2-hydroxy-3- sulfopropyl)-3,5- dimethoxyaniline sodium salt	[1]
CAS Number	83777-30-4	[1][4][5]
Molecular Formula	C13H20NNaO6S	[4]
Molecular Weight	341.36 g/mol	[4][5]
Appearance	White powder	[1]
Storage	0-8 °C	[1]

Mechanism of Action in Diagnostic Assays

DAOS sodium salt is a key component of the Trinder reagent, which is widely used in enzymatic assays that produce hydrogen peroxide. The fundamental principle involves a peroxidase-catalyzed oxidative coupling reaction between **DAOS** and a coupling agent, typically 4-aminoantipyrine (4-AAP). This reaction is driven by the hydrogen peroxide generated from the enzymatic oxidation of a specific analyte (e.g., glucose, cholesterol). The resulting product is a stable, colored quinoneimine dye, the absorbance of which is directly proportional to the concentration of the analyte in the sample.[2][3]

Applications in Biochemical Detection

DAOS sodium salt is instrumental in the quantitative determination of various clinically significant analytes.

Glucose Determination

In the presence of glucose oxidase (GOD), glucose in the sample is oxidized to gluconic acid and hydrogen peroxide. The H₂O₂ then reacts with **DAOS** and 4-AAP in a reaction catalyzed by horseradish peroxidase (HRP) to form a colored product.[2][3][6][7]

Cholesterol Determination



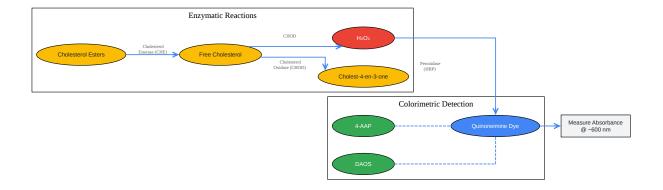
Total cholesterol is measured by first hydrolyzing cholesterol esters to free cholesterol using cholesterol esterase (CHE). The total free cholesterol is then oxidized by cholesterol oxidase (CHOD) to produce cholest-4-en-3-one and hydrogen peroxide. The subsequent colorimetric reaction with **DAOS** and 4-AAP is catalyzed by HRP.[2][8][9][10]

Triglyceride Determination

Triglycerides are first hydrolyzed by lipoprotein lipase (LPL) to glycerol and free fatty acids. Glycerol is then phosphorylated by glycerol kinase (GK) and subsequently oxidized by glycerol-3-phosphate oxidase (GPO) to produce hydrogen peroxide, which then drives the color-forming reaction with **DAOS**.[2][11]

Signaling Pathways and Experimental Workflows

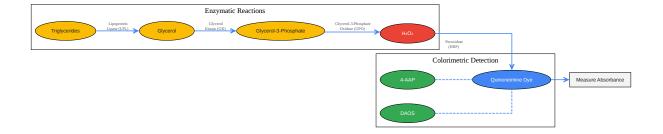
The following diagrams illustrate the biochemical pathways and a general experimental workflow for assays involving **DAOS** sodium salt.



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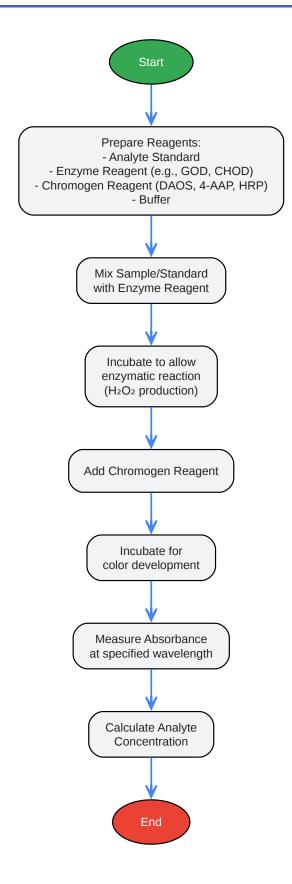
Cholesterol Assay Signaling Pathway



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Triglyceride Assay Signaling Pathway





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General Experimental Workflow



Experimental Protocols

The following is a representative protocol for the determination of glucose in serum using the **DAOS**-based Trinder method. This protocol is synthesized from established methodologies and should be optimized for specific laboratory conditions and instrumentation.

Reagents and Materials

- Glucose Reagent:
 - Glucose Oxidase (GOD): ≥10 U/mL
 - Peroxidase (HRP): ≥1 U/mL
 - 4-Aminoantipyrine (4-AAP): 0.5 mmol/L
 - DAOS Sodium Salt: 1.0 mmol/L
 - Phosphate buffer (pH 7.0): 100 mmol/L
 - Surfactant (e.g., Triton X-100): 0.1% (v/v)
- Glucose Standard: 100 mg/dL (5.55 mmol/L)
- Sample: Serum
- Instrumentation: Spectrophotometer capable of measuring absorbance at or around 600 nm, 37°C incubator, micropipettes, and cuvettes.

Procedure

- Reagent Preparation: Prepare the glucose reagent by dissolving the components in the phosphate buffer. The reagent should be stored protected from light.
- Assay Setup: Label three cuvettes: "Blank," "Standard," and "Sample."
- Pipetting:
 - To the "Blank" cuvette, add 1.0 mL of glucose reagent and 10 μL of deionized water.



- $\circ~$ To the "Standard" cuvette, add 1.0 mL of glucose reagent and 10 μL of the 100 mg/dL glucose standard.
- To the "Sample" cuvette, add 1.0 mL of glucose reagent and 10 μL of the serum sample.
- Incubation: Mix the contents of each cuvette thoroughly and incubate at 37°C for 10 minutes.
 [12]
- Measurement: After incubation, measure the absorbance of the "Standard" and "Sample" against the "Blank" at 600 nm.[8]
- Calculation: The glucose concentration in the sample is calculated using the following formula:

Glucose Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Conclusion

DAOS sodium salt is a versatile and reliable chromogenic substrate for a wide range of enzymatic assays. Its high water solubility and the stability of the resulting colored product make it an excellent choice for automated and manual methods in clinical diagnostics and research. Understanding its chemical properties and the principles of its application, as outlined in this guide, is essential for developing and performing accurate and reproducible assays.

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